molecular formula C8H13NOS B14803943 [(4-Isopropoxy-3-thienyl)methyl]amine

[(4-Isopropoxy-3-thienyl)methyl]amine

Cat. No.: B14803943
M. Wt: 171.26 g/mol
InChI Key: LICRFLUSPLRZOK-UHFFFAOYSA-N
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Description

[(4-Isopropoxy-3-thienyl)methyl]amine is an organic compound that features a thienyl group substituted with an isopropoxy group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Isopropoxy-3-thienyl)methyl]amine typically involves the reaction of 4-isopropoxy-3-thiophenemethanol with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Isopropoxy-3-thienyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitro-substituted thienyl derivatives.

Scientific Research Applications

[(4-Isopropoxy-3-thienyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Isopropoxy-3-thienyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methoxy-3-thienyl)methyl]amine
  • [(4-Ethoxy-3-thienyl)methyl]amine
  • [(4-Propoxy-3-thienyl)methyl]amine

Uniqueness

[(4-Isopropoxy-3-thienyl)methyl]amine is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

(4-propan-2-yloxythiophen-3-yl)methanamine

InChI

InChI=1S/C8H13NOS/c1-6(2)10-8-5-11-4-7(8)3-9/h4-6H,3,9H2,1-2H3

InChI Key

LICRFLUSPLRZOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CSC=C1CN

Origin of Product

United States

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